molecular formula C21H23BrN2O4 B2759555 Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235650-34-6

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2759555
CAS No.: 1235650-34-6
M. Wt: 447.329
InChI Key: AEMWTTAJTDUSKK-UHFFFAOYSA-N
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Description

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine-1-carboxylate core substituted with a phenyl group at the 1-position and a (2-bromo-5-methoxybenzamido)methyl group at the 4-position.

Properties

IUPAC Name

phenyl 4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-27-17-7-8-19(22)18(13-17)20(25)23-14-15-9-11-24(12-10-15)21(26)28-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWTTAJTDUSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 2-bromo-5-methoxybenzamido intermediate: This step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with piperidine: The intermediate is then coupled with piperidine-1-carboxylate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a de-brominated product.

  • Substitution

Biological Activity

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H23BrN2O4C_{21}H_{23}BrN_{2}O_{4} and features a piperidine ring substituted with a phenyl group and a 2-bromo-5-methoxybenzamido moiety. Its structural complexity suggests diverse interactions within biological systems.

Mode of Action

Brominated compounds like this one often engage in electrophilic aromatic substitution reactions , which can lead to various biological effects depending on the target molecules involved. The presence of the bromine atom enhances the compound's reactivity, potentially influencing its pharmacological properties.

Biochemical Pathways

The compound may participate in free radical reactions , which are critical in various biochemical processes. Such reactions can lead to oxidative stress, impacting cellular functions and potentially contributing to therapeutic effects or toxicity.

Neuroprotective Effects

Preliminary studies suggest that piperidine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and anti-inflammatory effects are potential mechanisms through which this compound could exert neuroprotective effects.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds against various cancer cell lines. These studies indicate that modifications to the piperidine structure can enhance biological activity.
  • In Vivo Models : Animal studies involving similar brominated compounds have demonstrated significant reductions in tumor size, suggesting that this compound may also exhibit similar effects when tested in vivo.
  • Mechanistic Insights : Research has revealed that brominated compounds can disrupt cellular signaling pathways associated with cancer progression, particularly those involving apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name (ID) Core Structure Key Substituents Biological Target/Application
Target Compound Piperidine-1-carboxylate Phenyl; (2-bromo-5-methoxybenzamido)methyl Not specified in evidence
13au Piperidine-1-carboxylate Benzo[d][1,3]dioxol-5-yloxy; (5-methyl-1H-pyrazol-3-yl)methylcarbamoyl GPCR kinase 2 inhibition
13al Piperidine-1-carboxylate Benzo[d][1,3]dioxol-5-yloxy; (pyridin-3-ylmethyl)carbamoyl GPCR kinase 2 inhibition
Methyl 1H-benzimidazole-5-carboxylate Benzimidazole-5-carboxylate 4-Methylpiperidinyl at 2nd position Antibacterial activity (under study)

Key Observations :

  • The target compound shares the piperidine-1-carboxylate core with 13au and 13al but diverges in substituents, which likely modulate target selectivity.
  • The 2-bromo-5-methoxybenzamido group in the target compound introduces unique steric and electronic effects compared to pyrazolyl (13au) or pyridyl (13al) substituents. Bromine’s electronegativity and bulk may enhance hydrophobic interactions in binding pockets .
  • The benzimidazole derivatives in utilize a different core but retain piperidine-related groups for antibacterial activity, highlighting the versatility of piperidine in drug design.

Key Observations :

  • The target compound’s synthesis likely involves acylation of a piperidine intermediate with 2-bromo-5-methoxybenzoyl chloride, analogous to the carbamoylation steps in 13au–13al .
  • Yields for similar reactions vary widely (41–94%), influenced by steric hindrance (e.g., bulky pyrazolyl groups in 13ax) or electronic factors (e.g., pyridyl amines in 13al). The bromine in the target compound may reduce yield due to steric challenges.

Spectroscopic Comparisons

Table 3: Representative $ ^1H $ NMR Data (δ, ppm)

Compound ID Key Proton Environments $ ^1H $ NMR Shifts (CDCl$ _3 $, 400/500 MHz)
13au Piperidine CH$ _2 $, pyrazole CH$ _3 $, benzo[d][1,3]dioxole OCH$ _2 $O 1.45 (s, 9H), 2.25 (s, 3H), 5.98 (s, 2H)
13al Piperidine CH$ _2 $, pyridyl CH, benzo[d][1,3]dioxole OCH$ _2 $O 1.42 (s, 9H), 7.32 (m, 1H), 5.95 (s, 2H)
Target* Piperidine CH$ _2 $, bromobenzamido NH, methoxy OCH$ _3 $ Inferred: ~1.4–1.6 (piperidine), ~8.0 (NH)

Key Observations :

  • The tert-butyl group in 13au and 13al resonates at δ ~1.4–1.5 ppm, while the target’s phenyl group would likely show aromatic protons at δ ~7.0–7.5 ppm.
  • The 2-bromo substituent in the target compound would deshield adjacent protons, causing downfield shifts compared to methoxy or fluorine analogs .
  • The absence of a tert-butyl group in the target compound simplifies its $ ^1H $ NMR spectrum compared to 13au–13al.

Functional Implications

  • Kinase Inhibition Potential: Analogs like 13au and 13al demonstrate high selectivity for GPCR kinase 2, attributed to their carbamoyl and aromatic substituents . The target’s bromine and methoxy groups may enhance binding through halogen bonding or π-stacking, respectively.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis of this compound typically involves sequential coupling and protection/deprotection steps. Key strategies include:

  • Amide Coupling: Use carbodiimide reagents (e.g., EDC/HOBt) for introducing the 2-bromo-5-methoxybenzamido group to the piperidine scaffold .
  • Protection of the Piperidine Ring: Employ tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Purification: Flash chromatography with gradients (e.g., 5–30% MeOH/DCM) ensures isolation of high-purity intermediates. Yield optimization may require temperature-controlled reactions (e.g., 70°C for nucleophilic substitutions) .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and functional group integration. For example, the piperidine ring’s axial/equatorial protons show distinct splitting patterns (δ 2.8–4.4 ppm) .
  • X-ray Crystallography: Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly for verifying the spatial arrangement of the bromo-methoxybenzamido group .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ for C21H22BrN2O4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Systematically compare analogs (e.g., tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate vs. sulfonamide derivatives) to isolate critical functional groups .
  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed receptor concentrations, pH, and temperature). For example, orexin receptor binding assays should use uniform cell lines (e.g., HEK293T) .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by steric effects from the bromo-methoxy group .

Q. What methodologies are effective for probing the compound’s mechanism of action in modulating orexin receptors?

Methodological Answer:

  • In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-orexin-A) to measure competitive displacement in membrane preparations .
  • Calcium Flux Assays: Monitor intracellular Ca²+ changes (via FLIPR) in orexin receptor-expressing cells to assess agonist/antagonist activity .
  • Mutagenesis Studies: Introduce point mutations (e.g., Tyr³¹⁸Ala in OX2R) to identify key interaction residues via site-directed mutagenesis .

Comparative Analysis of Structural Analogs

Compound Structural Features Key Differences Biological Implications
Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate Piperidine + sulfonamideSulfonamide group replaces bromo-methoxybenzamidoHigher OX2R selectivity due to sulfonyl electronegativity
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Piperidine + aminophenylAmino group at ortho positionAlters hydrogen-bonding capacity; reduced blood-brain barrier penetration
Methyl 4-(quinazolin-4-ylthio)piperidine-1-carboxylate Piperidine + quinazoline-thioetherThioether linkagePARP14 inhibition; distinct pharmacokinetic profile

Critical Considerations for Experimental Design

  • Solubility Challenges: The bromo-methoxy group increases hydrophobicity. Use DMSO for in vitro assays (≤0.1% to avoid cytotoxicity) .
  • Stability Testing: Monitor hydrolytic degradation of the ester group under physiological pH (7.4) via LC-MS over 24–72 hours .

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